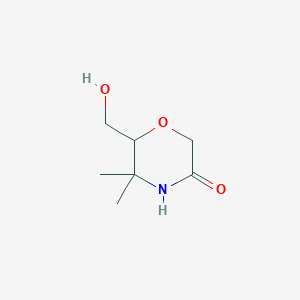

6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one involves various strategies, as seen in the provided papers. For instance, the synthesis of a muscarinic antagonist involved a multi-step process starting from 2,6-dimethyl-1-bromobenzene, but attempts to cyclize the diene by alkene metathesis were unsuccessful . Another synthesis approach for a choline-mimicking analogue, 6-hydroxycatecholine, was reported, which is structurally similar to neurotoxins like 6-hydroxydopamine . Additionally, the synthesis of 6-Butyl-4-hydroxyquinolin-2-(1H)-one was achieved by heating a malonamide derivative in polyphosphoric acid . These methods highlight the diverse synthetic routes that can be taken to create compounds with a core structure similar to this compound.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various techniques. X-ray crystallography was used to confirm the structure of a 2,3-dihydro-[1H]-2-benzazepine derivative , and a similar approach was used to determine the crystal structure of a tetrahydroisoquinoline derivative . The ground state molecular geometry and electronic absorption spectra of a barbituric acid derivative were calculated using density functional theory (DFT), demonstrating good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of these compounds varies, with some being used to synthesize further derivatives. For example, the morpholinium salt of a dihydropyridine derivative was subjected to the Mannich reaction to yield various aminomethylated products . In another study, nitroquinolines were reacted with dimethylamine, leading to aminodehalogenation and nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using spectroscopic techniques such as FT-IR, 1H NMR, and UV-vis, as well as elemental analysis . Solvatochromism was evaluated to understand the effects of different solvents on the absorption spectra of azo disperse dyes . The ionization constants (pKa) of these dyes were also determined and correlated with substituent constants . Additionally, the antioxidant properties of some tetrahydroisoquinolines were examined, revealing high activity for most tested compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one and its derivatives have been extensively studied in the field of chemical synthesis. For example, Gaudiano et al. (1993) explored the synthesis of Bi[5,5-bis(hydroxymethyl)-3-methyl-2-oxomorpholin-3-yl] (BHM-3 dimer), a derivative of this compound, noting its low toxicity and water solubility, and its application as a reducing agent (Gaudiano et al., 1993).

Vibrational Analysis and Molecular Structure

In 2019, Medetalibeyoğlu et al. investigated the molecular structure and vibrational properties of a compound closely related to this compound. Their study provided insights into the electronic, structural, and thermodynamic characteristics of these molecules (Medetalibeyoğlu et al., 2019).

Applications in Organic Synthesis

Huang et al. (2002) discussed the significance of the morpholine substructure, common in nature, in modern organic synthesis. They outlined a concise method for synthesizing chiral 3-hydroxymethyl-5-isopropyl morpholines, which have numerous pharmacological applications (Huang et al., 2002).

Environmental Applications

Boudesocque et al. (2008) utilized a compound structurally similar to this compound as a biosorbent for removing pesticides from wastewater, demonstrating its potential in environmental clean-up processes (Boudesocque et al., 2008).

Anti-Corrosion Properties

Douche et al. (2020) investigated the anti-corrosion performance of certain derivatives in acidic mediums, suggesting potential applications in protecting metals against corrosion (Douche et al., 2020).

Eigenschaften

IUPAC Name |

6-(hydroxymethyl)-5,5-dimethylmorpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2)5(3-9)11-4-6(10)8-7/h5,9H,3-4H2,1-2H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSWBXKNZJPIKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCC(=O)N1)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012797.png)

![N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3012798.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B3012801.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3012804.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B3012806.png)

![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3012810.png)

![1'-(3-(4-chloro-3-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012812.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B3012815.png)